Glycosyltransferase-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glycosyltransferase-IN-1 is a compound that inhibits glycosyltransferases, a large family of enzymes involved in the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates . These enzymes catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycosyltransferase-IN-1 typically involves multiple steps, including the preparation of activated donor molecules and the subsequent transfer of sugar moieties to acceptor molecules . The reaction conditions often require specific temperature, pH, and the presence of catalysts to ensure the efficient transfer of glycosyl groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . This process may include the use of bioreactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Glycosyltransferase-IN-1 primarily undergoes glycosylation reactions, where it facilitates the transfer of glycosyl groups from donor molecules to acceptor molecules . These reactions can be categorized into O-glycosylation, N-glycosylation, C-glycosylation, and S-glycosylation, depending on the type of glycosidic bond formed .

Common Reagents and Conditions: Common reagents used in these reactions include activated nucleotide sugars such as uridine diphosphate glucose, uridine diphosphate galactose, and uridine diphosphate xylose . The reactions typically occur under mild conditions, with specific enzymes acting as catalysts to facilitate the transfer of glycosyl groups .

Major Products: The major products formed from these reactions are glycosides, which are compounds consisting of a sugar moiety linked to another functional group via a glycosidic bond . These glycosides have diverse biological activities and applications in various fields .

Scientific Research Applications

Glycosyltransferase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of glycosylation and to develop new synthetic methods for glycosides . In biology, it helps in understanding the role of glycosylation in cellular processes and disease states . In medicine, this compound is explored as a potential therapeutic agent for treating diseases related to abnormal glycosylation, such as cancer and inflammatory diseases . In industry, it is used in the production of glycosides for pharmaceuticals, nutraceuticals, and cosmetics .

Mechanism of Action

Glycosyltransferase-IN-1 exerts its effects by inhibiting the activity of glycosyltransferases, thereby preventing the transfer of glycosyl groups from donor molecules to acceptor molecules . This inhibition disrupts the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates, leading to alterations in cellular processes and functions . The molecular targets of this compound include specific glycosyltransferase enzymes involved in N-glycosylation and O-glycosylation pathways .

Comparison with Similar Compounds

Glycosyltransferase-IN-1 can be compared with other glycosyltransferase inhibitors, such as uridine diphosphate glycosyltransferase inhibitors and sialyltransferase inhibitors . While these compounds share a common mechanism of inhibiting glycosyltransferases, this compound is unique in its specificity and potency against certain glycosyltransferase enzymes . Similar compounds include uridine diphosphate glycosyltransferase inhibitors, which target a broader range of glycosyltransferases, and sialyltransferase inhibitors, which specifically inhibit sialyltransferases .

Properties

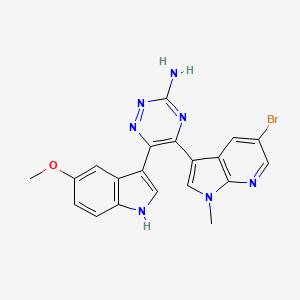

Molecular Formula |

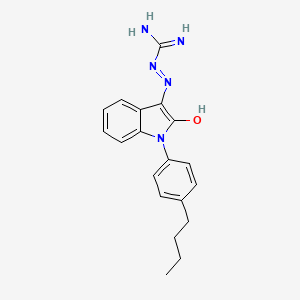

C19H21N5O |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

1-[1-(4-butylphenyl)-2-hydroxyindol-3-yl]iminoguanidine |

InChI |

InChI=1S/C19H21N5O/c1-2-3-6-13-9-11-14(12-10-13)24-16-8-5-4-7-15(16)17(18(24)25)22-23-19(20)21/h4-5,7-12,25H,2-3,6H2,1H3,(H3,20,21) |

InChI Key |

DKTBRHYMPNQIJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)